

# 3,3-Dimethylheptane CAS number 4032-86-4

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## Compound of Interest

Compound Name: 3,3-Dimethylheptane

Cat. No.: B146767

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An In-depth Technical Guide to **3,3-Dimethylheptane** (CAS 4032-86-4)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**3,3-Dimethylheptane** is a branched-chain alkane, a structural isomer of nonane, identified by the CAS registry number 4032-86-4.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) With a molecular formula of C<sub>9</sub>H<sub>20</sub> and a molecular weight of approximately 128.26 g/mol, it exists as a colorless liquid with a petroleum-like odor.[\[6\]](#)[\[7\]](#)[\[8\]](#) This document provides a comprehensive overview of its chemical and physical properties, safety and handling information, and relevant experimental and analytical methodologies. Due to its nature as a simple hydrocarbon, it is not associated with biological signaling pathways but serves as a valuable reference compound in analytical chemistry and a model for studying the properties of branched alkanes.[\[9\]](#)

## Chemical and Physical Properties

The physical and chemical characteristics of **3,3-Dimethylheptane** are well-documented across various chemical databases. These properties are crucial for its application in research and industry, particularly for analytical method development and for understanding hydrocarbon behavior.

## Identifiers and Structure

Identifier	Value	Source
CAS Number	4032-86-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>20</sub>	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[10]</a>
Molecular Weight	128.2551 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	3,3-dimethylheptane	<a href="#">[6]</a>
InChI Key	BVAKDOXCVSMKHE-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Canonical SMILES	CCCC(C)(C)CC	<a href="#">[6]</a>

## Physical Properties

Property	Value	Source
Appearance	Colorless liquid	<a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[11]</a>
Boiling Point	137.3 °C (at 760 mmHg)	<a href="#">[10]</a> <a href="#">[11]</a>
Density	0.72 g/cm <sup>3</sup>	<a href="#">[10]</a>
Flash Point	23 °C (73.4 °F)	<a href="#">[10]</a>
Vapor Pressure	8.88 mmHg (at 25 °C)	<a href="#">[10]</a>
Refractive Index	1.4070 - 1.4090	<a href="#">[10]</a>
Water Solubility	302.8 µg/L (temperature not stated)	<a href="#">[10]</a> <a href="#">[12]</a>

## Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of **3,3-Dimethylheptane**. Data is available from several public repositories.

Spectrum Type	Key Characteristics / Availability	Source
Mass Spectrum (EI)	Key m/z peaks at 71 and 57. Spectrum available in the NIST [3][6] WebBook and PubChem.	
Infrared (IR) Spectrum	Gas-phase IR spectrum is available from the NIST/EPA [5] Gas-Phase Infrared Database.	
NMR Spectrum	<sup>1</sup> H NMR and <sup>13</sup> C NMR spectral data have been recorded and are available through databases like SpectraBase.	[6][13]

## Experimental Protocols

While specific, detailed synthesis protocols for **3,3-Dimethylheptane** are not commonly published, its structure lends itself to established organometallic synthesis routes. The following represents a plausible, generalized laboratory-scale synthesis.

### Synthesis via Grignard Reaction (General Protocol)

The synthesis of a quaternary alkane like **3,3-Dimethylheptane** can be achieved via the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation.

- **Grignard Reagent Formation:** Prepare ethylmagnesium bromide by reacting bromoethane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction with Ketone:** Add 2-Pentanone dropwise to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C). The nucleophilic ethyl group will attack the carbonyl carbon of the ketone.
- **Workup:** Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl). This will protonate the resulting alkoxide to form the tertiary alcohol, 3-

methyl-3-heptanol.

- Purification of Alcohol: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry with an anhydrous salt (e.g., MgSO<sub>4</sub>), filter, and remove the solvent under reduced pressure to yield the crude alcohol. Purify further by distillation.
- Dehydration: Dehydrate the purified alcohol by heating it with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) or by passing its vapors over heated alumina (Al<sub>2</sub>O<sub>3</sub>) to yield a mixture of alkenes (e.g., 3-methyl-2-heptene and 3-methyl-3-heptene).
- Hydrogenation: Subject the resulting alkene mixture to catalytic hydrogenation using a catalyst such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO<sub>2</sub>) under a hydrogen atmosphere. This saturates the double bond, yielding the final product, **3,3-Dimethylheptane**.
- Final Purification: Purify the final product by fractional distillation to remove any unreacted starting materials or byproducts.

## Analytical Characterization: GC-MS

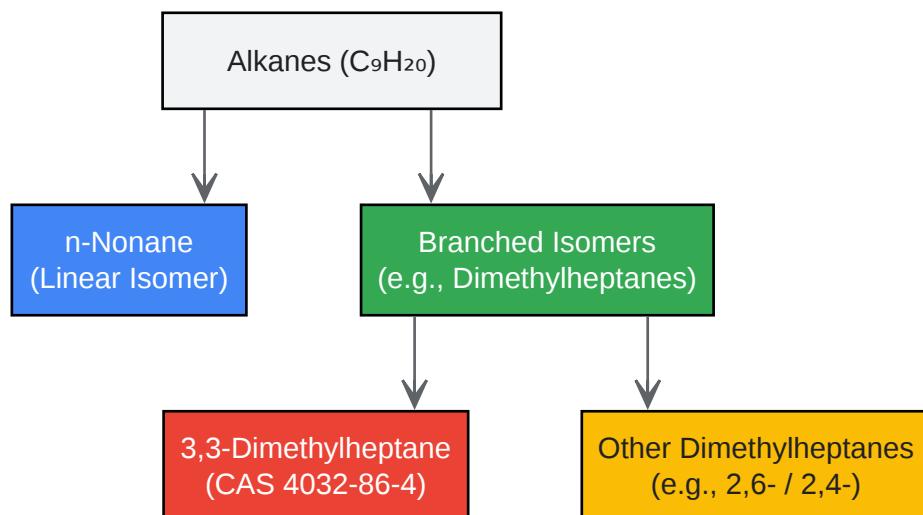
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and purity assessment of volatile compounds like **3,3-Dimethylheptane**.<sup>[9]</sup>

- Sample Preparation: Prepare a dilute solution of **3,3-Dimethylheptane** in a volatile solvent such as hexane or pentane.
- GC Separation:
  - Column: Use a standard non-polar capillary column (e.g., DB-1, HP-5ms).
  - Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample solution in split mode.
  - Oven Program: Begin at a low temperature (e.g., 40 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of ~200 °C.
  - Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).
- MS Detection:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 200.
- Data Analysis: Identify the **3,3-Dimethylheptane** peak based on its retention time. Confirm identity by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The fragmentation pattern, particularly the characteristic fragment ions, serves as a fingerprint for the molecule.[9]

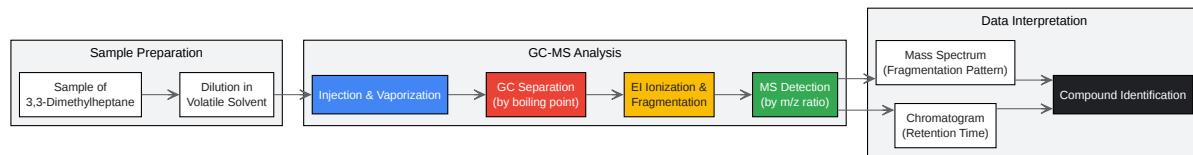
## Visualizations

As **3,3-Dimethylheptane** is not involved in known biological pathways, the following diagrams illustrate its logical relationship to other isomers and a standard experimental workflow for its analysis.



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Caption: Logical relationship of **3,3-Dimethylheptane** to its isomers.



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Caption: Standard experimental workflow for GC-MS analysis.

## Safety and Handling

**3,3-Dimethylheptane** is a flammable liquid and vapor.[6][14] It may cause skin irritation and can be fatal if swallowed and enters the airways due to aspiration hazard.[6][8][14]

## GHS Hazard Information

- Pictograms:
  - Flame (Flammable Liquid)
  - Health Hazard (Aspiration Toxicity)
  - Exclamation Mark (Skin Irritation)
- Hazard Statements:
  - H226: Flammable liquid and vapor.[6]
  - H304: May be fatal if swallowed and enters airways.[6]
  - H315: Causes skin irritation.[6][12]
- Precautionary Statements:

- P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[[12](#)]
- P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.  
[[14](#)]
- P331: Do NOT induce vomiting.[[14](#)]

Standard laboratory safety protocols should be followed, including working in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), and ensuring proper grounding of equipment to prevent static discharge.[[15](#)]

## Applications and Relevance

As a specific isomer of nonane, **3,3-Dimethylheptane**'s primary role in research and drug development is not as a biologically active agent, but as:

- A Reference Standard: Used in analytical chemistry, particularly in gas chromatography, for the identification of hydrocarbons in complex mixtures like petroleum products.[[9](#)]
- A Model Compound: Its defined branched structure, featuring a quaternary carbon, makes it a useful model for fundamental research into alkane properties, including conformational analysis, vibrational spectroscopy, and reactivity studies.[[9](#)][[16](#)]

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